Structural Uniqueness Profile: 2-Ethyl-6-methyl-N-(propan-2-yl)aniline vs. 2-Ethyl-6-methylaniline and Positional Isomers
The target compound possesses a 2-ethyl, 6-methyl, and N-isopropyl substitution pattern (C₁₂H₁₉N, MW 177.29 g·mol⁻¹) that is not replicated by any single close analog . Its immediate precursor/metabolite 2‑ethyl‑6‑methylaniline (C₉H₁₃N, MW 135.21 g·mol⁻¹) lacks the N‑alkyl group , while positional isomers such as 3‑ethyl‑N‑(propan‑2‑yl)aniline and 4‑ethyl‑N‑(propan‑2‑yl)aniline (both C₁₁H₁₇N, MW 163.26 g·mol⁻¹) move the ethyl substituent away from the ortho position, altering the steric environment around the aniline nitrogen .
2‑ethyl,6‑methyl,N‑isopropyl
vs. 2‑ethyl‑6‑methylaniline (C₉H₁₃N, MW 135.21, no N‑alkyl)
| Evidence Dimension | Molecular formula, molecular weight, and substitution pattern |
|---|---|
| Target Compound Data | C₁₂H₁₉N; MW 177.29 g·mol⁻¹; substitution: 2-ethyl, 6-methyl, N-isopropyl |
| Comparator Or Baseline | 2-Ethyl-6-methylaniline: C₉H₁₃N, MW 135.21; no N-alkyl. 3‑Ethyl‑N‑(propan‑2‑yl)aniline: C₁₁H₁₇N, MW 163.26; ethyl at position 3. 4‑Ethyl‑N‑(propan‑2‑yl)aniline: C₁₁H₁₇N, MW 163.26; ethyl at position 4. |
| Quantified Difference | MW increase of 42.08 vs. 2-ethyl-6-methylaniline; MW increase of 14.03 vs. mono‑ortho‑ethyl isomers; unique ortho,ortho‑dialkyl + N‑sec‑alkyl architecture. |
| Conditions | Structural identity verification — CAS registry, molecular formula, and SMILES comparison |
Why This Matters
The precise 2,6‑dialkyl plus N‑isopropyl architecture is structurally irreplaceable for routes that require both steric congestion at the nitrogen and specific ring‑activation patterns, making generic substitution impossible without altering reaction outcomes.
